

# Application Note: Protocol for the Dissolution of TMC647055 Choline Salt in DMSO

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## Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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## Part 1: Introduction & Scientific Context[1][2][3][4]

TMC647055 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] Unlike nucleoside analogs that act as chain terminators, non-nucleoside inhibitors (NNIs) like TMC647055 typically bind to allosteric sites (such as the Thumb or Palm domains) of the polymerase, inducing conformational changes that render the enzyme inactive.[2]

The Choline salt form of TMC647055 is utilized to enhance the compound's physicochemical properties, specifically its solubility and oral bioavailability, compared to the free acid form. However, choline salts present unique handling challenges—most notably hygroscopicity.[4][2] Choline cations are strong hydrogen bond donors and can rapidly absorb atmospheric moisture, leading to weighing errors ("sticky" solids) and hydrolytic degradation if dissolved in "wet" solvents.[2]

This protocol details the precise steps to dissolve **TMC647055 Choline salt** in Dimethyl Sulfoxide (DMSO) to create a stable stock solution, ensuring experimental reproducibility in biochemical and cell-based assays.[5][4][2]

## Part 2: Physicochemical Properties & Materials[1][4] [8]

### Key Compound Data

Property	Detail
Compound Name	TMC647055 Choline Salt
Target	HCV NS5B Polymerase (Non-nucleoside inhibitor)
Appearance	White to off-white powder (hygroscopic)
Solubility (DMSO)	20 mg/mL (Clear solution)
Solubility (Aqueous)	Low; requires carriers (e.g., SBE- -CD) for high concentrations
Storage (Powder)	-20°C (Desiccated)
Storage (DMSO Stock)	-80°C (6 months) or -20°C (1 month)

## Required Materials

- Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),  
99.9% purity (stored over molecular sieves recommended).[\[5\]\[4\]\[2\]](#)
- Equipment:
  - Analytical Balance (readability 0.01 mg).[\[5\]\[4\]\[2\]](#)
  - Vortex Mixer.[\[5\]\[4\]\[2\]](#)
  - Ultrasonic Water Bath (Sonicator).[\[5\]\[4\]\[2\]](#)
  - Inert Gas Line (Nitrogen or Argon) - Highly Recommended.[\[5\]\[4\]\[2\]](#)
- Consumables:
  - Amber glass vials (borosilicate) with PTFE-lined caps.[\[5\]\[4\]\[2\]](#)
  - Low-retention pipette tips.[\[5\]\[4\]\[2\]](#)

## Part 3: Step-by-Step Dissolution Protocol

### Phase 1: Preparation & Calculation

Before opening the vial, calculate the required volume of DMSO.<sup>[2]</sup> Note that the Molecular Weight (MW) of the salt differs from the free acid.<sup>[2]</sup>

- MW Verification: Check the Certificate of Analysis (CoA) for the specific batch MW.<sup>[2]</sup>
  - Est. MW (Free Acid): ~606.74 g/mol <sup>[5][4][2][6]</sup>
  - Est. MW (Choline Salt): ~710.9 g/mol (Verify on label)<sup>[5][4][2]</sup>
- Target Concentration: A stock concentration of 10 mM or 20 mg/mL is standard.

Formula:

<sup>[5][4][2]</sup>

### Phase 2: Weighing (Hygroscopicity Management)<sup>[1][4][6]</sup>

- Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation, ruining the hygroscopic salt.<sup>[4][2]</sup>
- Environment: If possible, weigh in a dry box or under a gentle stream of nitrogen.<sup>[2]</sup>
- Speed: Weigh the powder quickly to minimize moisture uptake.<sup>[4][2]</sup>

### Phase 3: Dissolution<sup>[1][4][6]</sup>

- Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial or weighing boat wash-in.<sup>[5][4][2]</sup>
- Vortexing: Cap the vial tightly. Vortex at medium-high speed for 30–60 seconds.<sup>[5][4][2]</sup>
- Visual Inspection: Hold the vial up to a light source.
  - Clear: Proceed to storage.<sup>[5][4][2][7]</sup>

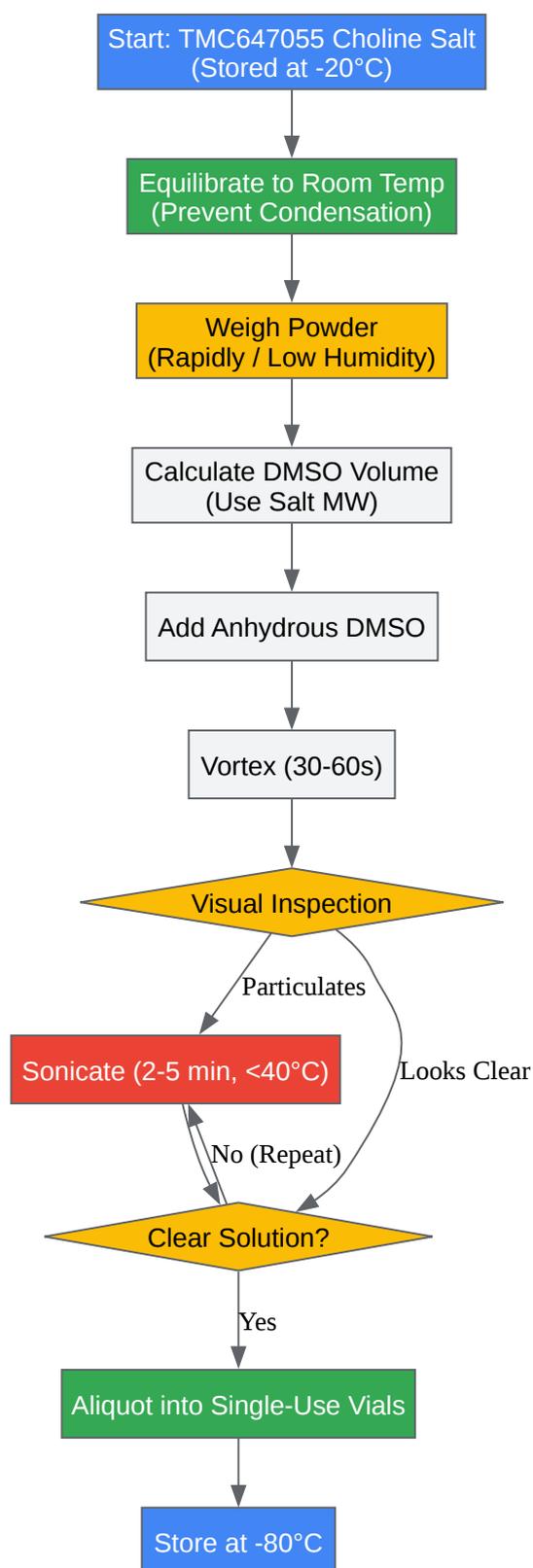
- Cloudy/Particulates:[4][2] Proceed to Sonication.[5][4][2]
- Sonication (Conditional): If undissolved particles remain, sonicate in a water bath at room temperature (20–25°C) for 2–5 minutes.
  - Warning: Do not allow the water bath to heat up (>40°C), as this may degrade the compound.[2]
- Final Verification: The solution should be completely clear and colorless to pale yellow.[4][2]

## Phase 4: Aliquoting & Storage[1][4]

- Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce moisture (condensation), which is detrimental to choline salts.[5][4][2]
- Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20–50 L) in amber vials or PCR tubes.
- Storage: Store at -80°C for long-term stability (up to 6 months).

## Part 4: Experimental Workflow Diagram

The following diagram illustrates the critical decision points and handling requirements for **TMC647055 Choline salt**.



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Figure 1: Decision tree for the dissolution of hygroscopic **TMC647055 Choline salt**.

## Part 5: Application Note - Aqueous Dilution

A critical challenge with TMC647055 is transferring it from the DMSO stock into aqueous culture media or buffers without precipitation.[\[4\]\[2\]](#)

The "Crash-Out" Risk: Diluting a hydrophobic drug stock (>1000x dilution) directly into saline often causes the compound to precipitate immediately.[\[5\]\[4\]\[2\]](#)

Recommended Dilution Strategy (Carrier-Assisted): For animal dosing or high-concentration cellular assays, use a carrier such as Sulfobutyl ether-

-cyclodextrin (SBE-

-CD).[\[5\]\[4\]\[2\]](#)

Protocol for Working Solution (Example: 1 mg/mL):

- Prepare Vehicle: Dissolve 20% (w/v) SBE-  
-CD in Saline (0.9% NaCl). Ensure it is clear.
- Add Stock: Slowly add the DMSO stock of TMC647055 (e.g., 20.8 mg/mL) to the vehicle while vortexing.
  - Ratio: 10% DMSO Stock : 90% Vehicle.[\[5\]\[4\]\[2\]](#)
- Result: This yields a clear micro-emulsion/solution suitable for injection or application.[\[5\]\[4\]\[2\]](#)

## Part 6: Troubleshooting & Safety

Issue	Probable Cause	Corrective Action
"Jelly" or viscous clump	Moisture contamination (Hygroscopicity).[5][4][2]	Use fresh, anhydrous DMSO. [4][2] Ensure vial was at room temp before opening.[5][4][2]
Precipitation on dilution	Compound is hydrophobic; rapid shock.[5][4][2]	Dilute stepwise or use the Cyclodextrin carrier method described above.
Yellowing of solution	Oxidation or light degradation. [4][2]	Discard. Always use amber vials and store away from light.

#### Safety (MSDS Highlights):

- DMSO: Penetrates skin rapidly, carrying dissolved compounds into the bloodstream.[4][2] Always wear nitrile gloves.
- TMC647055: Potent viral polymerase inhibitor.[4][1][2] Handle in a biosafety cabinet or fume hood to prevent inhalation of powder.[4][2]

## References

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- To cite this document: BenchChem. [Application Note: Protocol for the Dissolution of TMC647055 Choline Salt in DMSO]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191612#how-to-dissolve-tmc647055-choline-salt-in-dms0>]

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